Viral macrophage inflammatory protein-II
Description
Structure
2D Structure
Properties
Molecular Formula |
C55H93N19O14S2 |
|---|---|
Molecular Weight |
1308.6 g/mol |
IUPAC Name |
(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-amino-22-(4-aminobutyl)-10-(3-amino-3-oxopropyl)-31-benzyl-13,19-bis[3-(diaminomethylideneamino)propyl]-25-[(1R)-1-hydroxyethyl]-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C55H93N19O14S2/c1-28(2)23-37-50(84)74-43(30(5)75)52(86)69-35(15-9-10-20-56)47(81)67-33(16-11-21-63-54(59)60)45(79)65-25-41(77)66-34(17-12-22-64-55(61)62)46(80)68-36(18-19-40(58)76)48(82)73-42(29(3)4)51(85)72-39(53(87)88)27-90-89-26-32(57)44(78)70-38(49(83)71-37)24-31-13-7-6-8-14-31/h6-8,13-14,28-30,32-39,42-43,75H,9-12,15-27,56-57H2,1-5H3,(H2,58,76)(H,65,79)(H,66,77)(H,67,81)(H,68,80)(H,69,86)(H,70,78)(H,71,83)(H,72,85)(H,73,82)(H,74,84)(H,87,88)(H4,59,60,63)(H4,61,62,64)/t30-,32+,33+,34+,35+,36+,37+,38+,39+,42+,43+/m1/s1 |
InChI Key |
JOEHPBQVSCDCHE-BKGQOYFSSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CC2=CC=CC=C2)N)C(=O)O)C(C)C)CCC(=O)N)CCCN=C(N)N)CCCN=C(N)N)CCCCN)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)O)C(C)C)CCC(=O)N)CCCN=C(N)N)CCCN=C(N)N)CCCCN)C(C)O |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Vmip Ii
Primary Structural Features of vMIP-II
The primary structure, or amino acid sequence, of vMIP-II lays the groundwork for its complex three-dimensional conformation and biological activity.
Amino Acid Compositional Analysis
vMIP-II is a small protein, with its mature form consisting of 71 amino acids and having a total molecular weight of approximately 8.14 kDa. rcsb.org The protein is notably basic, containing 8 lysine (B10760008) and 5 arginine residues out of the 71 total amino acids. nih.gov This high proportion of basic residues contributes to its strong interaction with glycosaminoglycans (GAGs) on the cell surface. The amino acid sequence also contains a number of hydrophobic residues that are critical for its structural integrity and receptor interactions.
Identification of Conserved Motifs and Residues
As a member of the CC chemokine family, vMIP-II possesses the characteristic four-cysteine motif. nih.gov These cysteines form two crucial disulfide bonds that stabilize the protein's tertiary structure. Beyond the cysteine motif, vMIP-II contains a conserved BBXB motif (where B is a basic residue and X is any amino acid) in its 40s loop, which is a common feature in chemokines that bind to GAGs. nih.gov Specifically, residues R18, R46, and R48 have been identified as forming a key binding surface for heparin, a type of GAG. nih.govdrugbank.com The N-terminal region of vMIP-II is also critical for its function, as peptides derived from this region can act as antagonists for the CXCR4 receptor. rcsb.org
Three-Dimensional Conformation and Oligomeric State
The three-dimensional structure of vMIP-II has been extensively studied, revealing a classic chemokine fold and a predominantly monomeric state in solution.
Solution Structure Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR studies have been instrumental in determining the solution structure of vMIP-II. nih.govnih.gov These studies have shown that vMIP-II adopts a canonical chemokine fold, which includes a disordered N-terminus, a short helical turn, a three-stranded antiparallel β-sheet, and a C-terminal α-helix that packs against the β-sheet. nih.gov A key finding from NMR experiments is that vMIP-II exists as a monomer in solution, with a rotational correlation time consistent with a monomeric protein. nih.gov The N-terminus, which is implicated in receptor binding, is flexible in solution, which may contribute to its ability to bind to a wide range of receptors. nih.gov
Crystal Structure Elucidation of vMIP-II
The crystal structure of vMIP-II has been determined to a resolution of 2.1 Å. rcsb.org While vMIP-II crystallizes as a dimer, it displays the conventional chemokine tertiary fold observed in solution. rcsb.org The crystal structure of vMIP-II in complex with the CXCR4 receptor revealed a 1:1 stoichiometry, with the chemokine's globular core interacting with the receptor's N-terminus and the chemokine's N-terminus binding to the receptor's transmembrane pocket. rcsb.orgnih.gov This detailed structural information helps to explain the broad ligand recognition of CXCR4 and the specificity of chemokine receptor families. rcsb.org
Structural Similarities and Divergences with Canonical Mammalian CC Chemokines (e.g., MIP-1β)
The structure of vMIP-II shares the canonical chemokine fold found in its mammalian counterparts. This conserved architecture consists of a flexible N-terminus, a three-stranded antiparallel β-sheet, and a C-terminal α-helix. nih.govresearchgate.net This fundamental similarity in the tertiary fold allows it to be recognized by the host's chemokine receptor network.
However, significant divergences exist, which are crucial to vMIP-II's function. A primary difference lies in its quaternary structure. While many human CC chemokines, such as Macrophage Inflammatory Protein-1β (MIP-1β) and RANTES, readily form dimers, vMIP-II exists predominantly as a monomer in solution under most conditions. nih.govnih.govresearchgate.net Although it can be crystallized as a dimer, this monomeric preference is functionally important. nih.gov The structural basis for this lies in specific amino acid differences; for instance, most human CC chemokines have a Phenylalanine (Phe) or Tyrosine (Tyr) at position 13, a residue critical for dimerization. vMIP-II possesses a Leucine (Leu) at this position, and mutating it to Phenylalanine (L13F) induces vMIP-II to form a dimer, highlighting this single residue's importance in its structural divergence from human analogues like MIP-1β. nih.gov
Furthermore, the crystal structure of the CXCR4:vMIP-II complex reveals why CC chemokines cannot engage receptors as dimers. The dimerization interface for CC chemokines involves the N-terminal residues, which directly overlaps with the region required for receptor binding (specifically the CRS1.5 interface), making it sterically impossible for a CC chemokine dimer to bind a receptor. In contrast, CXC chemokines dimerize via their β1-strands, which are not involved in receptor interaction.
Beyond quaternary structure, the surface topology and electrostatic potential of vMIP-II are markedly different from physiological CCR3 agonists like RANTES, eotaxin-1, and MCP-3. nih.gov These unique surface characteristics are thought to be a consequence of its adaptation to recognize a broad spectrum of receptors. nih.gov
Structural Basis for Receptor Binding and Functional Specificity
The ability of vMIP-II to bind with high affinity to numerous, structurally distinct chemokine receptors is a hallmark of its function. nih.gov Its interaction with CXCR4, a co-receptor for HIV-1 entry, has been a subject of intense study, revealing a complex and extensive binding interface that goes beyond the traditional two-site model of chemokine-receptor interaction.
Characterization of the vMIP-II N-terminus: Flexibility and Receptor Engagement
The N-terminus of vMIP-II is structurally flexible and plays a paramount role in receptor engagement and specificity. researchgate.net Studies have consistently demonstrated that the N-terminal region is essential for its function at the CXCR4 receptor. nih.gov Specifically, the first five amino acid residues have been identified as critical for this activity. nih.gov
The crystal structure of the vMIP-II-CXCR4 complex shows an extensive and contiguous interface, with every residue in the vMIP-II N-terminus and N-loop (residues 1-16) making contact with the receptor. This region of vMIP-II binds deep within the transmembrane bundle of CXCR4, a pocket referred to as Chemokine Recognition Site 2 (CRS2). NMR studies have shown that in solution, the N-terminal region (specifically residues 5-8) populates a turn-like structure, a conformation that may be key to its ability to engage the receptor. The interaction is so integral that a synthetic peptide corresponding to the N-terminus of vMIP-II can act as a potent and selective antagonist for CXCR4. nih.gov
Role of Specific Amino Acid Residues in Ligand-Receptor Recognition (e.g., D2.63, E7.39 in CXCR4 interaction)
The high-resolution crystal structure of the vMIP-II-CXCR4 complex has illuminated the precise molecular interactions that define this ligand-receptor pairing. The binding of the vMIP-II N-terminus into the receptor's transmembrane pocket is stabilized by specific polar interactions.
Key among these are hydrogen bonds formed between the chemokine's N-terminal residues and acidic residues within the CXCR4 binding pocket. Specifically, the N-terminus of vMIP-II makes direct hydrogen bond contacts with Aspartate 97 (D97), which corresponds to position 2.63 using the Ballesteros-Weinstein numbering scheme for GPCRs (D2.63), and Glutamate 288 (E288), corresponding to position 7.39 (E7.39). researchgate.net These interactions, along with another hydrogen bond to Aspartate 262 (D2626.58) and numerous van der Waals contacts, anchor the ligand deep within the receptor, a critical feature of its antagonistic action. The importance of these acidic residues in CXCR4 is underscored by their conservation and their role in binding the endogenous ligand, CXCL12.
Investigation of the 30s Loop and its Contribution to Receptor Interactions
The 30s loop is a region of the chemokine structure located between the first and second β-strands. In many chemokines, this loop contributes to receptor interaction. However, in the case of vMIP-II's interaction with CXCR4, the 30s loop plays a different role.
Complex Interactions of Vmip Ii with the Host Chemokine Receptor Network
Broad-Spectrum Chemokine Receptor Binding Profile
A defining characteristic of vMIP-II is its promiscuity in receptor binding, a trait not commonly observed in endogenous human chemokines which typically bind to receptors within their own class. nih.gov vMIP-II demonstrates the unique ability to bind across all four classes of chemokine receptors: CC, CXC, C, and CX3C, making it a broad-spectrum agent. nih.govnih.gov This allows the virus to cast a wide net, influencing a diverse range of immune cells and processes. nih.gov
vMIP-II displays extensive interactions with the CC chemokine receptor family. It has been shown to bind to CCR1, CCR2, CCR3, CCR5, and CCR8. nih.govnih.gov The interaction with CCR5, a key co-receptor for HIV-1 entry, is of particular interest. nih.govsemanticscholar.org Studies have demonstrated that vMIP-II binds to CCR5 with high affinity. pitt.edu While it also binds to CCR1 and CCR2, its interaction with CCR3 is notable for resulting in agonistic activity, leading to the activation of eosinophils. nih.govmybiosource.com Furthermore, vMIP-II is reported to be an antagonist for CCR8 and CCR10. nih.gov The analysis of its structure suggests that vMIP-II may have initially been specific for CCR5 and subsequently evolved to bind other receptors like CCR2. nih.gov
In addition to CC receptors, vMIP-II interacts with members of the CXC chemokine receptor family. It is a known antagonist of CXCR3 and CXCR4. nih.govnih.gov The interaction with CXCR4, another principal co-receptor for HIV-1 entry, has been structurally characterized, revealing a 1:1 stoichiometry and a more extensive binding interface than previously anticipated. nih.govnih.gov The N-terminus of vMIP-II has been identified as a crucial element for its function at the CXCR4 receptor. nih.gov This broad-spectrum antagonism, particularly against the HIV co-receptors CCR5 and CXCR4, highlights its potential as an inhibitor of HIV-1 cell entry. drugbank.comuniprot.org
The binding capacity of vMIP-II extends beyond the CC and CXC families. It has been identified as a functional antagonist for the XCR1 receptor, the sole receptor for the chemokine XCL1/lymphotactin. nih.govnih.govnih.gov Similarly, vMIP-II binds to and antagonizes CX3CR1, the receptor for the chemokine fractalkine. nih.govresearchgate.net This ability to interact with receptors from the C (XCR1) and CX3C (CX3CR1) classes further underscores its unique and broad-reaching influence on the host chemokine network. nih.gov
Interactive Data Table: vMIP-II Chemokine Receptor Binding Profile
| Receptor | Class | Binding Confirmed |
|---|---|---|
| CCR1 | CC | Yes nih.gov |
| CCR2 | CC | Yes nih.gov |
| CCR3 | CC | Yes nih.gov |
| CCR5 | CC | Yes nih.gov |
| CCR8 | CC | Yes nih.gov |
| CCR10 | CC | Yes nih.gov |
| CXCR3 | CXC | Yes nih.gov |
| CXCR4 | CXC | Yes nih.gov |
| XCR1 | C | Yes nih.gov |
| CX3CR1 | CX3C | Yes nih.gov |
Differential Agonistic and Antagonistic Activities
The interaction of vMIP-II with host chemokine receptors is not uniform; it exhibits a fascinating duality of function, acting as either an agonist or an antagonist depending on the specific receptor. nih.gov This differential activity allows for a nuanced manipulation of the immune response, for instance, by preferentially inhibiting pro-inflammatory Th1-type responses while potentially promoting Th2-type responses. nih.govdrugbank.com
As an agonist , vMIP-II activates CCR3, which is expressed on eosinophils and Th2 lymphocytes, and has also been reported to have agonistic effects on CCR8. nih.govdrugbank.comnih.gov This can lead to the recruitment of these specific cell types. mybiosource.com
Conversely, as an antagonist , vMIP-II is remarkably broad-acting. It blocks the activity of a wide range of receptors, including CCR1, CCR2, CCR5, CXCR3, and CXCR4. nih.govnih.govnih.gov It also antagonizes the less common chemokine receptors XCR1 and CX3CR1. nih.govnih.gov This widespread antagonism can suppress the migration of various leukocyte populations, including monocytes and Th1-type T cells, thereby dampening inflammatory responses. nih.govdrugbank.com
Interactive Data Table: Functional Activity of vMIP-II on Host Chemokine Receptors
| Receptor | Class | Activity |
|---|---|---|
| CCR1 | CC | Antagonist nih.gov |
| CCR2 | CC | Antagonist nih.gov |
| CCR3 | CC | Agonist nih.gov |
| CCR5 | CC | Antagonist nih.gov |
| CCR8 | CC | Agonist/Antagonist nih.govdrugbank.comnih.gov |
| CCR10 | CC | Antagonist nih.gov |
| CXCR3 | CXC | Antagonist nih.gov |
| CXCR4 | CXC | Antagonist nih.gov |
| XCR1 | C | Antagonist nih.gov |
| CX3CR1 | CX3C | Antagonist nih.gov |
The antagonistic nature of vMIP-II is a key feature of its immunomodulatory strategy. It effectively blocks signaling through multiple critical chemokine receptors, including CCR1, CCR2, CCR5, CXCR3, CXCR4, CX3CR1, and XCR1. nih.govnih.govresearchgate.net This blockade prevents the host's endogenous chemokines from binding to these receptors and initiating the downstream signaling cascades that lead to leukocyte migration and activation. researchgate.net Structural and functional studies suggest that while vMIP-II binds to the same receptors as endogenous chemokines, the specifics of its interaction can differ, allowing it to act as a potent inhibitor. pitt.edu For example, the crystal structure of vMIP-II in complex with CXCR4 revealed that vMIP-II functions as an antagonist by binding to the orthosteric site, thereby preventing agonist binding and subsequent receptor activation. nih.govresearchgate.net
The primary mechanism underlying vMIP-II's antagonistic effects is competitive inhibition. wikipedia.org By binding to the active site of a chemokine receptor, vMIP-II physically obstructs the binding of the host's own chemokines. wikipedia.org This competition effectively neutralizes the chemotactic signals that would normally recruit immune cells to sites of infection or inflammation. researchgate.net For example, vMIP-II has been shown to efficiently inhibit the chemotactic activities of host chemokines like MCP-1 (ligand for CCR2), MIP-1α (ligand for CCR1/CCR5), and RANTES (ligand for CCR1/CCR3/CCR5) on activated leukocytes. nih.govresearchgate.net Similarly, it competitively inhibits the binding of ligands to CXCR4, CX3CR1, and XCR1. nih.govresearchgate.netpnas.org This broad competitive inhibition disrupts the establishment of normal chemokine gradients, thereby impairing leukocyte trafficking and allowing the virus to evade the host's immune surveillance. nih.gov
Mechanisms of Antagonism (e.g., at CCR1, CCR2, CCR5, CXCR3, CXCR4, CX3CR1, XCR1)
Allosteric Modulation of Receptor Activation
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. frontiersin.org This binding event induces a conformational change in the receptor, which in turn alters the receptor's affinity and/or efficacy for the orthosteric ligand. frontiersin.org vMIP-II exhibits such allosteric properties in its interactions with certain chemokine receptors.
Studies have shown that vMIP-II can act as an allosteric antagonist for several key chemokine receptors, including CCR5 and CXCR4, which are notably used by HIV as co-receptors for entry into host cells. drugbank.comnih.gov By binding to an allosteric site, vMIP-II can inhibit the binding of the natural chemokine ligands and subsequently block downstream signaling and cellular responses, such as chemotaxis. This allosteric antagonism is a key component of its anti-inflammatory and anti-HIV activity. drugbank.com The interaction of vMIP-II with CXCR4 has been structurally characterized, revealing that the viral chemokine binds in a distinct orientation compared to the endogenous ligand, CXCL12. nih.gov This unique binding mode, which involves different interactions with the receptor's extracellular loops and transmembrane domains, likely underlies its allosteric modulatory effects. nih.gov
Mechanisms of Agonism (e.g., at CCR3, CCR8)
In contrast to its antagonistic activity on many receptors, vMIP-II functions as an agonist at CCR3 and CCR8. drugbank.comashpublications.org Agonism implies that vMIP-II binding not only occupies the receptor but also induces a conformational change that triggers intracellular signaling pathways, mimicking the effect of the endogenous chemokine. The agonistic activity of vMIP-II on CCR3 is particularly noteworthy as CCR3 is expressed on Th2 lymphocytes, eosinophils, and basophils. nih.govnih.gov By activating CCR3, vMIP-II can selectively recruit these cell types, potentially shifting the immune response towards a Th2 profile, which may be less effective at clearing the viral infection. nih.gov Similarly, its agonist activity at CCR8, a receptor also associated with Th2-polarized immune responses, further supports this immunomodulatory strategy. nih.gov
The activation of chemokine receptors by vMIP-II involves unique structural and molecular pathways that differ from those of endogenous chemokines. The crystal structure of vMIP-II in complex with CXCR4 reveals a significant rotational difference in how the chemokine is oriented within the receptor's binding pocket compared to models of endogenous ligands. nih.gov Specifically, vMIP-II is rotated approximately 35-80 degrees relative to other chemokines like CX3CL1 and CXCL12. nih.gov
This distinct orientation means that vMIP-II utilizes different interaction points with the receptor. For instance, in the vMIP-II:CXCR4 complex, the 30s loop of the chemokine is spatially sequestered and does not form extensive interactions with the receptor's extracellular domains. nih.gov Instead, the N-terminus of vMIP-II is directed towards a "minor subpocket" within the receptor's transmembrane bundle. nih.gov This contrasts with many endogenous chemokines that engage a "major pocket." nih.gov These subtle but significant differences in binding orientation and contact points can lead to distinct receptor conformations and subsequently trigger biased signaling, where certain downstream pathways are preferentially activated over others. frontiersin.orgnih.gov This biased agonism allows the virus to fine-tune the cellular response to its advantage.
Interactions with Glycosaminoglycans (GAGs)
Beyond direct receptor binding, the interaction of vMIP-II with glycosaminoglycans (GAGs) on the surface of endothelial cells and in the extracellular matrix is a critical aspect of its biological function. nih.govacs.org GAGs are long, unbranched polysaccharides, such as heparan sulfate, that are ubiquitously present on cell surfaces and play a crucial role in chemokine biology. frontiersin.org These interactions are essential for immobilizing chemokines, creating the concentration gradients necessary to direct leukocyte migration. nih.govbohrium.com
Characterization of vMIP-II Affinity for Cell Surface GAGs
Research has demonstrated that vMIP-II binds to cell surface GAGs, particularly heparin (a highly sulfated form of heparan sulfate), with significantly higher affinity than most human chemokines. nih.govnih.gov This strong interaction is considered key to its potent anti-inflammatory functions in a living organism. nih.govacs.org The high affinity allows vMIP-II to effectively compete with and displace host chemokines from their GAG binding sites, thereby disrupting the established chemokine gradients required for a normal inflammatory response. nih.gov The interaction has been characterized using techniques like nuclear magnetic resonance (NMR) and heparin affinity chromatography. nih.gov
Identification of GAG-Binding Domains and Residues (e.g., BBXB domain, R18)
Like many human chemokines, the binding of vMIP-II to negatively charged GAGs is mediated by a cluster of positively charged, basic amino acid residues on its surface. nih.gov Structural and mutagenesis studies have identified specific residues crucial for this interaction. vMIP-II possesses a conserved BBXB motif (where 'B' is a basic residue and 'X' is any other amino acid), which is a common GAG-binding feature in CC chemokines. nih.govacs.org For vMIP-II, this motif includes residues K45, R46, and R48. acs.org However, studies indicate that the primary GAG-binding surface on vMIP-II is formed by a specific spatial arrangement of basic residues, namely Arginine 18 (R18), Arginine 46 (R46), and Arginine 48 (R48). nih.govnih.govacs.org While K45 is part of the linear motif, it is located away from this primary binding surface. nih.govacs.org This binding site is shifted compared to its close human homolog, MIP-1β, which primarily uses R18, K45, and R46. acs.org
Table 1: Key Residues in vMIP-II GAG-Binding
| Residue | Location/Motif | Role in GAG Binding | Citation |
|---|---|---|---|
| R18 | N-loop region | Forms part of the primary positively charged binding surface. | nih.gov, acs.org, nih.gov |
| K45 | BBXB motif |
Part of the linear motif but located away from the main binding surface. | acs.org, nih.gov |
| R46 | BBXB motif |
Forms part of the primary positively charged binding surface. | nih.gov, acs.org, nih.gov |
| R48 | BBXB motif |
Forms part of the primary positively charged binding surface. | nih.gov, acs.org, nih.gov |
Functional Implications of GAG Binding in Chemokine Gradient Formation and Cellular Recruitment Modulation
The strong interaction between vMIP-II and GAGs has profound functional consequences. By binding tightly to GAGs on the endothelial surface, vMIP-II can achieve several objectives to the virus's benefit. nih.gov
First, it allows for the formation of a stable, localized concentration of the viral chemokine at the site of infection. nih.govacs.org This creates a haptotactic gradient that can influence cell migration. frontiersin.org Second, this high-affinity binding can displace endogenous host chemokines from GAGs, effectively dismantling the gradients that would normally recruit inflammatory cells to fight the infection. nih.gov This disruption of leukocyte recruitment is a major component of its anti-inflammatory effect. acs.org
Furthermore, the binding to GAGs can protect vMIP-II from proteolytic degradation, increasing its stability and prolonging its activity in the host environment. nih.govacs.org By hijacking the GAG-chemokine system, vMIP-II can modulate cellular recruitment, competing with host chemokines for receptor binding on leukocytes and disrupting the orchestration of the immune response. acs.org This multifaceted strategy of GAG interaction, combined with its promiscuous receptor activity, makes vMIP-II a potent modulator of the host's chemokine network.
Immunomodulatory Effects and Mechanisms of Viral Immune Evasion by Vmip Ii
Modulation of Immune Cell Migration and Recruitment
A key mechanism of vMIP-II is its ability to profoundly alter the trafficking of various immune cells to sites of infection and inflammation. It functions as a broad-spectrum chemokine receptor antagonist, but also as a specific agonist, allowing for precise control over the immune cell landscape. nih.govnih.gov
vMIP-II effectively inhibits the migration of monocytes and macrophages, which are crucial for initiating and amplifying inflammatory responses. This inhibition is primarily achieved through its potent antagonist activity at key chemokine receptors expressed on these cells, including C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 2 (CCR2). nih.govnih.govdrugbank.com By blocking these receptors, vMIP-II prevents them from binding to their natural chemokine ligands, such as CCL2 (Monocyte Chemoattractant Protein-1), thereby disrupting the chemical signals that guide these cells to infected tissues. nih.gov Studies have demonstrated that vMIP-II can inhibit the chemotactic responses of inflammatory leukocytes, including monocytes/macrophages, toward various chemokines. nih.gov This action is a vital part of the viral strategy to dampen the initial innate immune response.
The protein is a powerful inhibitor of T-cell-mediated inflammation, particularly targeting T helper 1 (Th1) and cytotoxic CD8+ T cells (also known as Tc1 cells), which are essential for clearing viral infections. nih.govnih.gov vMIP-II exerts this effect by antagonizing chemokine receptors that are preferentially expressed on these type 1 T cells, such as C-C chemokine receptor 5 (CCR5) and C-X-C chemokine receptor 3 (CXCR3). nih.gov
Research using a murine model of virus infection showed that vMIP-II markedly inhibited CD8+ T-cell-dependent inflammation, specifically during the efferent phase of the immune response when effector cells migrate to the site of infection. nih.govnih.gov In vitro studies confirmed that vMIP-II blocks the chemokine-induced migration of activated CD8+ T cells without directly interfering with their killing functions or cytokine release once at the target site. nih.govnih.gov This indicates that the primary suppressive mechanism is the prevention of effector T cell arrival at the infected location. nih.govnih.gov
In a display of its dual functionality, while vMIP-II blocks the migration of pro-inflammatory Th1 cells, it simultaneously acts as a selective chemoattractant for other immune cell populations by functioning as a receptor agonist. nih.govashpublications.org It is a potent agonist for C-C chemokine receptor 3 (CCR3) and C-C chemokine receptor 8 (CCR8). nih.govashpublications.org
CCR8 is a chemokine receptor selectively expressed on T helper 2 (Th2) lymphocytes. ashpublications.org By activating CCR8, vMIP-II selectively recruits Th2 cells to the site of HHV-8 activity. ashpublications.org This targeted recruitment helps to shift the local immune environment from a virus-clearing Th1 response to a less effective, antibody-focused Th2 response. nih.gov Furthermore, vMIP-II's agonist activity on CCR3 allows it to act as a chemoattractant for eosinophils, which are known to express this receptor. nih.govnih.gov This selective attraction of Th2 cells and eosinophils is a key component of the virus's strategy to subvert the host immune response. ashpublications.org
Natural Killer (NK) cells are critical first-line defenders against viral infections. vMIP-II has evolved a novel mechanism to inhibit the migration of these cells as well. It achieves this by antagonizing two different chemokine receptors that are important for the trafficking of distinct NK cell subsets. plos.org
For freshly isolated, naive NK cells (specifically the CD56Dim CD16Pos population), vMIP-II binds to and blocks the C-X3-C chemokine receptor 1 (CX3CR1). plos.org This prevents their migration towards the receptor's ligand, Fractalkine (CX3CL1). For cytokine-activated NK cells, which upregulate CCR5, vMIP-II acts as an antagonist at this receptor, inhibiting their migration towards chemokines like RANTES (CCL5). plos.org By targeting these two separate pathways, vMIP-II can effectively impair the recruitment of both resting and activated NK cells, further weakening the host's antiviral defenses. plos.org
Table 1: Effects of vMIP-II on Immune Cell Migration
| Cell Type | Primary Receptors Targeted by vMIP-II | Effect of vMIP-II | Outcome |
|---|---|---|---|
| Monocytes / Macrophages | CCR1, CCR2 | Antagonist | Inhibition of chemotaxis |
| Th1 Lymphocytes | CCR5, CXCR3 | Antagonist | Suppression of migration |
| CD8+ T Lymphocytes | CCR5, CXCR3 | Antagonist | Suppression of migration |
| Th2 Lymphocytes | CCR8 | Agonist | Selective chemoattraction |
| Eosinophils | CCR3 | Agonist | Chemoattraction |
| Naive NK Cells | CX3CR1 | Antagonist | Inhibition of migration |
| Activated NK Cells | CCR5 | Antagonist | Inhibition of migration |
Regulation of Host Inflammatory Responses
The primary strategy of vMIP-II is the preferential inhibition of acute Th1-associated inflammation. nih.govnih.gov A Th1-type response, characterized by the activity of Th1 cells, CD8+ T cells, NK cells, and macrophages, is highly effective at eliminating virus-infected cells. By simultaneously blocking the migration of these key effector cells and promoting the recruitment of Th2 cells, vMIP-II subverts and polarizes the immune response. nih.govnih.gov This orchestrated manipulation disrupts the development of an effective antiviral state, allowing the virus to establish and maintain infection. In vivo studies have confirmed that vMIP-II is a potent inhibitor of type 1 T-cell-mediated inflammation. nih.govnih.gov
Table 2: vMIP-II Receptor Interaction Profile
| Chemokine Receptor | Action of vMIP-II |
|---|---|
| CCR1 | Antagonist |
| CCR2 | Antagonist |
| CCR3 | Agonist |
| CCR4 | Antagonist |
| CCR5 | Antagonist |
| CCR8 | Agonist |
| CCR10 | Antagonist |
| CXCR3 | Antagonist |
| CXCR4 | Antagonist |
| CX3CR1 | Antagonist |
| XCR1 | Antagonist |
Upregulation of Th2-Associated Immune Responses
A critical aspect of vMIP-II's immunomodulatory function is its capacity to selectively promote a T-helper 2 (Th2)-polarized immune response. Research has demonstrated that vMIP-II is a potent and selective chemoattractant for Th2 lymphocytes. nih.govnih.gov This targeted recruitment is primarily mediated through its agonist activity on the chemokine receptor CCR8, which is preferentially expressed on Th2 cells. nih.gov The interaction between vMIP-II and CCR8 stimulates the migration of these cells to sites of infection.
By attracting Th2 cells, vMIP-II fosters an environment characterized by the secretion of Th2-associated cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10). nih.govnews-medical.net This cytokine milieu supports humoral immunity but is generally less effective at clearing viral infections compared to a Th1-dominated response. The upregulation of IL-10, in particular, has immunosuppressive effects that can dampen antiviral immunity. nih.gov This strategic shift from a Th1 to a Th2 response is a cornerstone of HHV-8's ability to evade cellular immunity and establish a chronic infection. nih.gov
Table 1: vMIP-II Interaction with Th2-Associated Chemokine Receptors
| Receptor | vMIP-II Activity | Primary Expressing Cell Type | Consequence of Interaction |
|---|---|---|---|
| CCR8 | Agonist | Th2 Lymphocytes | Selective chemoattraction of Th2 cells, promotion of Th2 cytokine release. nih.govnih.gov |
| CCR3 | Agonist | Th2 Lymphocytes, Eosinophils, Basophils | Chemoattraction of Th2 cells and other cells involved in allergic-type responses. nih.govnih.gov |
Inhibition of Virus-Induced Delayed-Type Hypersensitivity (DTH) Responses
In stark contrast to its agonist effect on Th2 cells, vMIP-II potently inhibits inflammatory responses mediated by Th1 cells, including delayed-type hypersensitivity (DTH). DTH is a form of T-cell-mediated immunity crucial for controlling intracellular pathogens like viruses, and it involves the recruitment of activated CD8+ cytotoxic T lymphocytes (CTLs) and Th1 cells to the site of infection. nih.govnih.gov
Studies using a murine model of lymphocytic choriomeningitis virus (LCMV) infection have shown that vMIP-II can markedly inhibit the DTH reaction. nih.gov Its primary mechanism of action is the blockade of effector T-cell migration to the infected site. vMIP-II functions as a broad-spectrum antagonist for several chemokine receptors that are critical for the recruitment of Th1 and CD8+ T cells, such as CCR5 and CXCR3. nih.gov
By preventing the arrival of these key antiviral effector cells, vMIP-II effectively cripples the cell-mediated immune response at the local level. In vitro studies have confirmed that while vMIP-II inhibits the chemokine-induced migration of activated CD8+ T cells, it does not interfere with their effector functions—such as target cell killing or cytokine release—once they are at the site. nih.gov This indicates that the main inhibitory effect is on recruitment, thereby preventing the clearance of virus-infected cells and suppressing inflammation. nih.gov
Manipulation of Costimulatory Molecule Expression on Immune Cells
Beyond directing leukocyte traffic, vMIP-II can also modulate the activation state of immune cells by altering the expression of costimulatory molecules. Full activation of T lymphocytes requires not only T-cell receptor (TCR) engagement with an antigen-MHC complex but also a second signal provided by the interaction of costimulatory molecules on the T cell with their ligands on antigen-presenting cells (APCs).
Research has shown that vMIP-II can limit host immunity by downregulating the expression of key costimulatory molecules on naive CD4+ T cells. nih.gov Specifically, studies comparing the effects of vMIP-II to its mammalian counterparts found that vMIP-II decreased the number of resting naive CD4+ T cells positive for CD28, CD40L, and CD30. nih.gov These molecules are crucial for effective T-cell activation, proliferation, and differentiation. By reducing their expression, vMIP-II can impair the ability of the host to mount a robust primary immune response, further contributing to the virus's ability to evade immune clearance.
Table 2: Effect of vMIP-II on T-Cell Costimulatory Molecules
| Costimulatory Molecule | Function in T-Cell Activation | Effect of vMIP-II Exposure | Reference |
|---|---|---|---|
| CD28 | Primary costimulatory signal for T-cell activation and survival. | Decreased expression on resting naive CD4+ T cells. | nih.gov |
| CD40L (CD154) | Mediates T-cell help to B cells and activates APCs. | Decreased expression on resting naive CD4+ T cells. | nih.gov |
| CD30 | Involved in T-cell proliferation and cytokine production. | Decreased expression on resting naive CD4+ T cells. | nih.gov |
Contribution to HHV-8 Pathogenesis through Immune Subversion
Facilitation of Viral Replication and Persistence
The establishment of a lifelong, persistent infection is a hallmark of herpesviruses, and HHV-8 is no exception. nih.gov vMIP-II contributes significantly to this persistence by disabling the host's most effective antiviral defenses. By inhibiting Th1-mediated inflammation and DTH, vMIP-II prevents the elimination of lytically infected cells, which are the source of new virions. nih.govmdpi.com
Simultaneously, by promoting a Th2-biased response, the virus fosters an immune environment that is less capable of controlling viral replication. nih.gov This skewed response may also promote B-cell proliferation and survival, which is relevant to HHV-8-associated lymphoproliferative disorders. The collective effect of these immunomodulatory actions is the suppression of an effective host immune surveillance, which allows for both lytic replication and the maintenance of latent infection, ensuring the long-term survival of the virus within the host. nih.govnumberanalytics.com
Role in Altering Leukocyte Recruitment at Sites of Viral Infection
The ability of vMIP-II to finely tune the composition of the leukocyte infiltrate at sites of infection is central to its role in pathogenesis. HHV-8 encodes vMIP-II to interfere with the host chemokine network and dictate which immune cells are recruited or excluded. nih.gov
vMIP-II acts as a broad-spectrum antagonist for chemokine receptors associated with Th1 responses (CCR1, CCR2, CCR5, CXCR3), effectively blocking the recruitment of monocytes and Th1 lymphocytes that would normally combat the viral infection. nih.govmdpi.com Conversely, it acts as an agonist for CCR3 and CCR8, selectively attracting Th2 cells. nih.govnih.gov This differential activity reshapes the local immune landscape from a pro-inflammatory, antiviral state to one that is more tolerant of the virus and is characterized by the cellular infiltrate seen in KS lesions. This altered recruitment not only facilitates immune escape but also contributes to the chronic inflammation and angiogenesis characteristic of Kaposi's sarcoma. nih.gov
Molecular Determinants of Vmip Ii Receptor Specificity and Efficacy
Dissection of vMIP-II Domains Influencing Receptor Binding and Selectivity
The structure of vMIP-II conforms to the typical chemokine fold, comprising a flexible N-terminus, three antiparallel beta-strands, and a C-terminal alpha-helix. nih.gov However, specific residues within these domains play pivotal roles in its promiscuous receptor engagement.
The N-terminal region of vMIP-II is a dominant factor in its interaction with chemokine receptors, particularly CXCR4. nih.gov Structural studies of the CXCR4:vMIP-II complex reveal an extensive interface where every residue in the chemokine's N-terminus and N-loop (residues 1-16) makes contact with the receptor. nih.gov The significance of this domain is highlighted by studies showing that a synthetic peptide corresponding to the first 21 residues of vMIP-II can bind to CXCR4 with a notable affinity (IC50 of 190 nM), although this is lower than the high affinity of the full-length protein (IC50 of 6–15 nM). nih.gov This isolated peptide, however, does not bind to CCR5, indicating that the N-terminus is a key determinant for CXCR4 selectivity. nih.gov Further analysis has pinpointed that the initial five residues are particularly crucial for this activity. nih.gov The N-terminus of vMIP-II inserts into the transmembrane binding pocket of the receptor, a region referred to as chemokine recognition site 2 (CRS2). nih.govnih.gov
Beyond the N-terminus, other structural elements of vMIP-II are critical for stable receptor binding. The globular core of the chemokine interacts with the N-terminus of the receptor, a region known as chemokine recognition site 1 (CRS1). nih.gov Specifically, the N-loop (residues 13-16) and the third β-strand (residues 49-51) of vMIP-II pack against the N-terminal residues of CXCR4. nih.gov An important interaction involves a 4-residue epitope, 48-RQVC-51, located in the β3-strand of vMIP-II, which interacts with residues in the receptor's N-terminus. nih.gov This motif is notably conserved in the endogenous CXCR4 ligand, CXCL12, suggesting a shared mechanism of recognition. nih.gov Additionally, an anti-parallel β-sheet is formed between chemokine residues 8-PDKCC-12 and receptor residues 27-PCFRE-31, further stabilizing the complex in an intermediate region designated CRS1.5. nih.gov
Mutagenesis Studies to Elucidate Structure-Function Relationships
Site-directed mutagenesis has been an invaluable tool for identifying the specific amino acid residues, or "hot spots," that are critical for vMIP-II's receptor binding and function.
Alanine scanning is a technique where individual amino acid residues are systematically replaced with alanine to determine the contribution of their side chains to protein function. This method has been applied to the N-terminus of vMIP-II to identify key residues for CXCR4 binding. nih.gov These studies revealed that mutations of three basic residues in the proximal N-terminus—Leucine 1, Arginine 7, and Lysine (B10760008) 10—to alanine dramatically reduced the binding affinity for CXCR4. nih.gov In contrast, mutating Tryptophan 5 to alanine (W5A) had only a moderate effect, indicating the specific importance of the charged and bulky side chains at positions 1, 7, and 10 for high-affinity interaction. nih.gov
Table 1: Impact of Alanine Scanning Mutagenesis on vMIP-II N-Terminal Residues for CXCR4 Binding
| Original Residue | Mutant Residue | Position | Effect on CXCR4 Binding Affinity |
|---|---|---|---|
| Leucine | Alanine | 1 | Dramatically reduced |
| Tryptophan | Alanine | 5 | Moderate reduction |
| Arginine | Alanine | 7 | Dramatically reduced |
To dissect the molecular determinants of receptor affinity and selectivity, researchers have created chimeric proteins by swapping domains between different chemokines. Studies using chimeras of vMIP-II and fractalkine (CX3CL1) have been instrumental in identifying regions responsible for binding and activation of the fractalkine receptor, CX3CR1. researchgate.net By exchanging the N-terminal, globular core, and C-terminal domains between vMIP-II and fractalkine, it was possible to map the specific molecular determinants for receptor affinity, efficacy, and selectivity at CX3CR1. researchgate.net These chimeric constructs help to isolate the function of different protein domains and have revealed the modular nature of chemokine-receptor interactions. researchgate.net
Comparison of vMIP-II Binding Mechanisms with Endogenous Chemokines
The binding mechanism of vMIP-II shares general features with endogenous chemokines but also possesses distinct characteristics that explain its unique broad-spectrum activity. Like endogenous chemokines, vMIP-II is thought to utilize a two-site binding model, where the chemokine core interacts with the receptor's N-terminus (CRS1) and the chemokine's N-terminus binds within the receptor's transmembrane pocket (CRS2). nih.gov However, the CXCR4:vMIP-II crystal structure revealed a more extensive and contiguous interface than this simple model predicted. nih.gov
A key difference lies in the quaternary structure. vMIP-II functions as a monomer, whereas many human CC chemokines form dimers. nih.gov This is structurally significant because the dimerization interface of CC chemokines largely overlaps with the region that interacts with the receptor. nih.gov Therefore, a CC chemokine dimer would be sterically hindered from binding to a receptor monomer in the same way that vMIP-II does. nih.gov
Furthermore, vMIP-II directs its N-terminus into what is known as the "minor subpocket" of the CXCR4 binding site. nih.govnih.gov This contrasts with models of CXCL12, the endogenous ligand for CXCR4, which is predicted to direct its N-terminus toward the "major pocket". nih.gov This differential use of binding subpockets may contribute to the distinct functional outcomes (antagonism by vMIP-II versus agonism by CXCL12). Despite these differences, the conservation of key interaction motifs, such as the QVC sequence in the β3-strand, points to an evolutionary link in the recognition mechanisms between the viral chemokine and its host counterparts. nih.gov
Table 2: Compound Names
| Compound Name | Abbreviation / Other Names |
|---|---|
| Viral macrophage inflammatory protein-II | vMIP-II, vCCL2 |
| C-X-C motif chemokine receptor 4 | CXCR4 |
| C-C motif chemokine receptor 5 | CCR5 |
| C-C motif chemokine ligand 12 | CXCL12, SDF-1α |
| Fractalkine | CX3CL1 |
Research Methodologies and Experimental Models in Vmip Ii Studies
In Vitro Assays for Characterizing vMIP-II Function
In vitro, or cell-based, assays are fundamental for dissecting the specific molecular mechanisms of vMIP-II action. These controlled experimental systems allow for the precise characterization of its interactions with immune cells and their receptors.
Chemotaxis assays are crucial for measuring the ability of a substance to attract or repel cells. plos.orgmdpi.com In the context of vMIP-II, these assays are typically used to demonstrate its antagonistic properties—its ability to block the migration of immune cells toward a chemoattractant.
A common method is the transwell migration assay, or Boyden chamber assay. mdpi.com In this system, a porous membrane separates two compartments. Immune cells, such as primary T-helper cells or Natural Killer (NK) cells, are placed in the upper chamber, while a known chemoattractant (e.g., human chemokines like CCL5/RANTES or Fractalkine) is placed in the lower chamber. nih.govplos.org The number of cells that migrate through the pores to the lower chamber is quantified. To test vMIP-II's function, the protein is added to the upper chamber along with the cells. A significant reduction in cell migration compared to the control (cells with chemoattractant but without vMIP-II) indicates that vMIP-II is an effective antagonist of the signaling that drives cell movement. nih.govplos.org
Research Finding: In vitro chemotaxis assays demonstrated that eukaryotically generated vMIP-II strongly inhibited the migration of CCL2- or CCL5-stimulated Th1 cells. nih.gov
Research Finding: Supernatants from KSHV-infected cells containing secreted vMIP-II were shown to efficiently inhibit the migration of both naïve and activated NK cells toward Fractalkine and RANTES, respectively. plos.org
Receptor binding assays are essential for determining which specific chemokine receptors vMIP-II interacts with and the affinity of that interaction. merckmillipore.com These assays have been instrumental in revealing vMIP-II's unique ability to bind to a broad spectrum of receptors across different chemokine families (CC, CXC, C, and CX3C). nih.govnih.govnih.gov
A prevalent technique is the competitive radioligand binding assay. merckmillipore.com In this setup, cells expressing a specific chemokine receptor are incubated with a constant concentration of a radiolabeled version of that receptor's natural ligand (e.g., ¹²⁵I-SDF-1α for the CXCR4 receptor). biocat.com Increasing concentrations of unlabeled vMIP-II are then added. If vMIP-II binds to the same receptor, it will compete with the radiolabeled ligand, displacing it and causing a measurable decrease in radioactivity bound to the cells. The concentration of vMIP-II required to inhibit 50% of the radioligand binding (the IC₅₀ value) provides a measure of its binding affinity. biocat.com
Research Finding: vMIP-II has been characterized as a functional antagonist for a wide array of receptors, including CCR1, CCR2, CCR5, CCR8, CXCR3, and CXCR4, and the C and CX3C class receptors XCR1 and CX3CR1. nih.govresearchgate.net Conversely, it acts as an agonist on the CCR3 receptor. drugbank.comnih.gov
Research Finding: Whole-cell competitive binding assays confirmed that vMIP-II inhibits fractalkine activity through direct binding to its receptor, CX3CR1. researchgate.net
Research Finding: Using a competition assay with fluorescently labeled eotaxin-1/CCL11, the dissociation constant (Kd) for the interaction between vMIP-II and the viral chemokine-binding protein vCCI was determined to be an exceptionally tight 0.06 nM. nih.gov
| Receptor | vMIP-II Activity | Reference(s) |
| CCR1 | Antagonist | drugbank.comnih.gov |
| CCR2 | Antagonist | drugbank.comnih.gov |
| CCR3 | Agonist | drugbank.comnih.gov |
| CCR5 | Antagonist | drugbank.comnih.gov |
| CCR8 | Agonist/Antagonist | drugbank.comnih.gov |
| CXCR4 | Antagonist | drugbank.comnih.gov |
| XCR1 | Antagonist | nih.govnih.gov |
| CX3CR1 | Antagonist | nih.govresearchgate.net |
This table summarizes the known interactions of vMIP-II with various chemokine receptors based on receptor binding and functional assays.
Many chemokine receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a signaling cascade leading to a rapid increase in intracellular calcium ([Ca²⁺]i) concentration. nih.govcreative-bioarray.com Calcium mobilization assays measure this change in [Ca²⁺]i, serving as a direct readout of receptor activation (agonism) or inhibition (antagonism).
In these assays, cells are pre-loaded with a calcium-sensitive fluorescent dye (like Fluo-3 or Fluo-4). When a receptor agonist binds, the resulting release of calcium from intracellular stores causes the dye to fluoresce brightly. creative-bioarray.com To test for antagonism, cells are first incubated with vMIP-II and then stimulated with a known agonist for a specific receptor. If vMIP-II blocks the receptor, the subsequent addition of the agonist will fail to produce a fluorescent signal. Conversely, if vMIP-II itself causes an increase in fluorescence, it indicates agonist activity.
Research Finding: Studies have shown that vMIP-II can affect the concentration of intracellular calcium ions, inducing the release of calcium from intracellular pools. nih.gov This is a key step in intracellular signal transduction for GPCRs. nih.govnih.gov
Research Finding: The antagonist activity of vMIP-II at the GPR5/XCR1 receptor was confirmed by its ability to block lymphotactin-induced calcium mobilization. nih.gov
To understand the downstream consequences of vMIP-II's receptor interactions, researchers analyze changes in gene expression and protein secretion. numberanalytics.com Gene expression profiling, using techniques like microarrays or RNA-sequencing (RNA-seq), provides a broad snapshot of which genes are turned on or off in an immune cell after exposure to vMIP-II. nih.govyoutube.com
Cytokine release assays measure the secretion of specific signaling proteins (cytokines and chemokines) from immune cells. explicyte.com This is often done using an Enzyme-Linked Immunosorbent Assay (ELISA). By treating cells (e.g., peripheral blood mononuclear cells or specific T-cell subsets) with vMIP-II, scientists can determine how it modulates the inflammatory or anti-inflammatory profile of the cell.
Research Finding: In a study involving CD8⁺ T cells, RNA-seq was used to detect differentially expressed genes in cells treated with vMIP-II, revealing that it inhibits multiple chemokine receptors and their related signaling pathways. researchgate.netnih.gov
Research Finding: When applied to CD8⁺ T cells from COVID-19 patients, vMIP-II treatment led to a significant increase in the levels of Th1 cytokines (IFN-γ, IL-2) and a significant decrease in TNF-α and the Th2 cytokine IL-4. nih.gov
Cellular reprogramming refers to the process by which a cell's functional state is altered. nih.gov In immunology, a key example is macrophage polarization, where macrophages can differentiate into pro-inflammatory (M1) or anti-inflammatory/pro-repair (M2) phenotypes. nih.govyoutube.com While direct studies on vMIP-II's effect on M1/M2 polarization are emerging, its influence on T-cell differentiation points toward a significant role in reprogramming immune responses.
These studies investigate how vMIP-II influences the fundamental metabolic and functional pathways of immune cells. For instance, by inhibiting the PI3K-AKT-mTOR pathway, vMIP-II can shift cellular energy metabolism and alter a cell's fate. nih.gov
Research Finding: vMIP-II was found to inhibit the PI3K-AKT-mTOR pathway in effector CD8⁺ T cells. nih.gov This inhibition reduces mitochondrial function and shifts energy metabolism towards glycolysis, leading to the transformation of effector CD8⁺ T cells into stem-like central memory T cells (TCM), thereby reconstituting cellular immune function. nih.gov
Research Finding: By up-regulating IL-10 responses and limiting the expression of costimulatory molecules, vMIP-II can direct host immunity away from aggressive Th1 responses and toward Th2-type or regulatory responses. nih.gov
In Vivo Animal Models for Investigating Immunomodulatory Effects
While in vitro assays are crucial for mechanistic details, in vivo animal models are necessary to understand how vMIP-II functions within a complex, living biological system. These models allow for the investigation of its effects on inflammation, immune cell trafficking, and disease pathology.
Commonly used models include mice, where an inflammatory condition is induced, and the effect of vMIP-II administration is observed.
Cutaneous Hypersensitivity Model: In a dinitrofluorobenzene-induced contact hypersensitivity model in C57Bl/6 mice, vMIP-II treatment was shown to have a direct inhibitory effect on both the sensitization and effector phases of the inflammatory skin reaction, significantly reducing ear swelling compared to controls. nih.gov
Virus-Induced Inflammation Model: The lymphocytic choriomeningitis virus (LCMV) infection model in mice is used to study T-cell-mediated inflammation. When mice were infected with LCMV in the footpad, treatment with vMIP-II was found to attenuate the resulting inflammatory swelling, demonstrating its potential to inhibit virus-induced, CD8⁺ T-cell-dependent inflammation in a living organism. nih.gov
Primate Model: Studies in cynomolgus monkeys infected with Simian Immunodeficiency Virus (SIV) have been used to explore the effects of vMIP-II on the immune system, showing that it can promote the proliferation of CD8⁺ T cells. google.com
| Animal Model | Inflammatory Condition | Key Finding with vMIP-II | Reference(s) |
| C57Bl/6 Mice | Dinitrofluorobenzene-induced cutaneous hypersensitivity | Reduced ear swelling; inhibited both sensitization and effector phases of inflammation. | nih.gov |
| C57Bl/6 Mice | Lymphocytic Choriomeningitis Virus (LCMV) Infection | Attenuated footpad swelling; inhibited virus-induced CD8⁺ T-cell-dependent inflammation. | nih.gov |
| Cynomolgus Monkeys | Simian Immunodeficiency Virus (SIV) Infection | Stimulated the immune system and promoted CD8⁺ T cell proliferation. | google.com |
This table summarizes key findings from in vivo animal models used to study the immunomodulatory effects of vMIP-II.
Murine Lymphocytic Choriomeningitis Virus (LCMV) Infection Model
The murine lymphocytic choriomeningitis virus (LCMV) infection model is a cornerstone for studying T-cell mediated immunity and immunopathology. nih.govnih.gov In this model, the outcome of the infection is largely determined by the host's immune response to the virus. nih.gov The intracerebral injection of LCMV in mice provides a robust system to investigate the role of chemokines in regulating the acute antiviral CD8+ T-cell response within the immunologically distinct environment of the central nervous system. nih.gov Studies utilizing this model have been crucial in dissecting the complex interplay between viral pathogens and the host immune system, a context where a virally encoded chemokine like vMIP-II could exert significant influence.
Rat Models of Experimental Glomerulonephritis
Rat models of experimental glomerulonephritis are vital for understanding the pathogenesis of kidney inflammation. These models can be induced by injecting antibodies directed against glomerular or tubular antigens, leading to immune complex deposition and subsequent glomerular injury. nih.govnih.gov The resulting pathology often involves the infiltration of inflammatory cells, a process orchestrated by chemokines. While direct studies of vMIP-II in these specific rat models are not extensively documented in the provided results, the established role of chemokines in glomerulonephritis makes these models a relevant and valuable platform for future investigations into the potential therapeutic or modulatory effects of vMIP-II on renal inflammation.
Studies in Models of Ischemic Injury (e.g., brain, spinal cord)
The impact of vMIP-II has been notably explored in models of ischemic injury, particularly in the brain. In a mouse model of focal cerebral ischemia, intracerebroventricular injection of vMIP-II was found to reduce the infarct volume in a dose-dependent manner. nih.gov This protective effect suggests that vMIP-II can counteract the detrimental inflammatory processes that occur following an ischemic event. nih.govnih.gov Ischemic injury triggers a complex inflammatory cascade, including the production of pro-inflammatory cytokines and chemokines that lead to leukocyte infiltration and tissue damage. mdpi.comresearchgate.net The antagonistic activity of vMIP-II at several chemokine receptors likely contributes to its neuroprotective role by mitigating this inflammatory response. nih.gov
Table 1: Effect of vMIP-II in a Mouse Model of Focal Cerebral Ischemia
| Treatment | Infarct Volume |
| Vehicle | Increased |
| vMIP-II (0.01-1 µg) | Dose-dependent reduction |
| MIP-1alpha (1 µg) | Increased (cortical region) |
Data sourced from studies on focal cerebral ischemia in mice. nih.gov
Assessment in Allograft Transplant Models
The role of vMIP-II in modulating immune responses during organ transplantation has been a significant area of research. In murine cardiac allograft models, gene transfer of vMIP-II into the transplanted heart has been shown to markedly prolong graft survival. nih.gov This effect is attributed to the ability of vMIP-II to block the infiltration of leukocytes, particularly donor-specific cytotoxic T lymphocytes, into the graft and to inhibit the production of alloantibodies. nih.gov The success of this approach highlights the potential of targeting chemokine pathways as a therapeutic strategy to prevent allograft rejection. nih.govelsevierpure.com
Table 2: Impact of vMIP-II Gene Transfer on Cardiac Allograft Survival in Mice
| Treatment Group | Graft Survival | Key Findings |
| Control (no treatment) | Short-term survival | Significant graft rejection |
| vMIP-II Gene Transfer | Markedly prolonged survival | Decreased infiltration of cytotoxic T lymphocytes, inhibited alloantibody production |
| vMIP-II + vIL-10 Gene Transfer | Further enhanced survival | Synergistic immunosuppressive effect |
Based on findings from cardiac allograft studies in mice. nih.gov
Advanced Structural and Computational Approaches
To complement in vivo and in vitro functional studies, advanced structural and computational methods are employed to gain a detailed understanding of vMIP-II at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for elucidating the structure, dynamics, and interaction interfaces of vMIP-II. nih.govnih.gov NMR studies have been instrumental in mapping the binding sites of vMIP-II with glycosaminoglycans (GAGs), which are crucial for its function in vivo. nih.govnih.gov These studies have revealed that despite having a higher number of basic residues, vMIP-II shares a characteristic GAG binding site with its human chemokine counterparts. nih.govnih.gov
Furthermore, NMR has been used to characterize structural changes upon mutation. For instance, a single point mutation (Leu13Phe) was shown to induce the dimerization of the normally monomeric vMIP-II, and NMR was used to analyze the structural differences between the monomeric and dimeric forms. nih.govnih.gov This detailed structural information is invaluable for understanding the structure-function relationship of vMIP-II and for the rational design of mutants with altered properties.
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography is a primary technique for determining the three-dimensional atomic structure of proteins and other biological macromolecules. nih.gov This method involves crystallizing a purified protein sample and then exposing it to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the protein's amino acid sequence is fitted to build a detailed molecular model. nih.govyoutube.com
Molecular Dynamics (MD) Simulations for Protein-Protein Interactions (e.g., vCCI:vMIP-II complexes)
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com This technique provides insights into the conformational dynamics and stability of protein-protein complexes, which are crucial for understanding their function. researchgate.netfrontiersin.org
MD simulations have been instrumental in elucidating the intricate interactions between vMIP-II and the viral CC chemokine inhibitor (vCCI), a protein produced by poxviruses that binds and neutralizes a wide range of host CC chemokines. mdpi.comescholarship.orgproquest.com Studies combining fluorescence anisotropy, NMR, and MD simulations have investigated the vCCI:vMIP-II complex. mdpi.comnih.gov Fluorescence experiments revealed that vCCI binds to vMIP-II with an exceptionally high affinity, showing a dissociation constant (Kd) of 0.06 ± 0.006 nM, which is tighter than its interaction with most human chemokines. mdpi.comnih.gov
To understand the structural basis for this tight binding, 1-microsecond (μs) MD simulations were performed on the vCCI:vMIP-II complex and compared with the vCCI complex with the human chemokine MIP-1β. nih.govmdpi.comnih.gov The key findings from these simulations are summarized below:
| Interaction Feature | vCCI:vMIP-II Complex | vCCI:MIP-1β Complex | Reference |
| Overall Surface Binding | Shows more overall surface binding to vCCI. | Shows less surface binding compared to vMIP-II. | mdpi.comnih.gov |
| N-terminus Contacts | Maintains unique and consistent contacts at its N-terminus with vCCI. | The N-terminus does not interact consistently with vCCI. | mdpi.comnih.gov |
| Hydrogen Bonds | Forms significantly more inter-strand hydrogen bonds with vCCI. | Forms fewer hydrogen bonds with vCCI. | mdpi.com |
| Key Residue Interactions | Key interactions identified, such as between R18 of vMIP-II and residues E143 and D75 in vCCI. | Different interaction patterns observed. | nih.govmdpi.comnih.gov |
| vCCI Flexible Loop | Makes more contacts with the vCCI flexible acidic loop. | Makes fewer contacts with this loop. | mdpi.comnih.gov |
These simulations reveal that vMIP-II acts as an "ideal" chemokine homolog that forms a highly complementary and extensive interface with the "ideal" chemokine binding protein, vCCI. mdpi.com This detailed dynamic view helps to explain the molecular basis for the broad immunomodulatory capabilities of these viral proteins. mdpi.comescholarship.orgnih.gov
Molecular Modeling of Ligand-Receptor Complexes
Molecular modeling encompasses a range of computational techniques used to predict and analyze the interaction between a ligand, such as vMIP-II, and its receptor. These methods are crucial for understanding the structural basis of receptor activation or antagonism and for guiding the design of new therapeutic agents. youtube.comkoreascience.kr
Molecular docking and modeling studies have been applied to understand how vMIP-II interacts with its various targets. For example, the interaction of vMIP-II with glycosaminoglycans (GAGs), such as heparin, has been characterized using a combination of NMR and molecular docking. nih.gov These studies identified a specific binding site on vMIP-II for GAGs, primarily involving basic residues R18, R46, and R48, which form a distinct positively charged surface. nih.gov
Furthermore, molecular modeling has been essential in the context of bioengineered vMIP-II analogues. After determining the crystal structure of RCP168, a vMIP-II analogue with D-amino acids at its N-terminus, molecular modeling studies were performed to generate possible models of the RCP168-CXCR4 complex. nih.gov This modeling, compared with models of the native SDF-1α-CXCR4 complex, provided a structural hypothesis for the enhanced receptor selectivity of the modified chemokine. nih.gov The models suggest how the conformational changes in the N-terminus and the 30s loop, induced by the D-amino acid substitution, lead to a more specific and potent interaction with the CXCR4 receptor. nih.gov
Bioengineering and Synthetic Biology Approaches
Bioengineering and synthetic biology offer powerful strategies to modify natural proteins like vMIP-II, creating novel molecules with enhanced or altered biological properties. These approaches leverage chemical synthesis and genetic engineering to produce chemokine analogues that are not found in nature, with the aim of improving receptor selectivity, stability, and therapeutic potential.
Development of Synthetically and Modularly Modified (SMM) Chemokines
The development of synthetically and modularly modified (SMM) chemokines is a strategy to overcome the lack of receptor selectivity often seen with natural chemokines. nih.gov This approach involves applying synthetic chemistry to introduce unnatural amino acids or other chemical modifications into key functional regions of a chemokine's sequence. nih.gov The feasibility of using stepwise solid-phase synthesis to generate 71-residue vMIP-II analogues has been demonstrated, opening the door to de novo designed protein ligands for studying chemokine receptor biology. nih.gov
The SMM chemokine approach was successfully used to convert the non-specific vMIP-II into a highly selective ligand for the CXCR4 receptor. nih.govkeralauniversity.ac.in This was achieved by replacing the first ten N-terminal amino acids of vMIP-II with their corresponding D-amino acid counterparts. nih.gov The resulting molecule, named RCP168, exhibited enhanced selectivity and potency for CXCR4 while having diminished affinity for other receptors like CCR5 and CCR2. nih.gov
Design of D-Amino Acid Containing vMIP-II Analogues for Enhanced Selectivity
The incorporation of D-amino acids into peptides and proteins is a well-established strategy to increase their resistance to proteolytic degradation by enzymes in the body, which typically recognize only L-amino acids. nih.govbiorxiv.org In the context of vMIP-II, this approach has been used not only to improve stability but also to enhance receptor selectivity. ashpublications.orgnih.gov
Researchers synthesized a novel vMIP-II analogue, named D10-vMIP-II, by attaching the first 10 D-amino acid residues from a peptide derived from the vMIP-II N-terminus. ashpublications.org Despite the inversion of chirality at the N-terminus, D10-vMIP-II retained high binding affinity for the CXCR4 receptor and effectively inhibited HIV-1 entry. ashpublications.org
Another D-amino acid-containing analogue, RCP168, was created by replacing the first 10 N-terminal L-amino acids of vMIP-II with D-amino acids. nih.gov This modification resulted in a molecule with significantly enhanced selectivity for CXCR4 over other chemokine receptors. nih.gov Structural analysis revealed that this enhanced selectivity was due to conformational changes propagated from the modified N-terminus to the 30s loop region via a disulfide bridge, providing a clear structural mechanism for the altered receptor recognition. nih.gov
| vMIP-II Analogue | Modification | Key Finding | Reference |
| D10-vMIP-II | First 10 N-terminal residues replaced with D-amino acids. | Retained high CXCR4 binding affinity and inhibited HIV-1 entry. | ashpublications.org |
| RCP168 | First 10 N-terminal L-amino acids replaced with D-amino acids. | Displayed enhanced selectivity and potency for binding CXCR4; affinity for CCR5/CCR2 was diminished. | nih.gov |
Integration of vMIP-II into Engineered Extracellular Vesicles
Extracellular vesicles (EVs) are naturally released, membrane-bound particles that play a crucial role in intercellular communication by transferring cargo such as proteins and nucleic acids between cells. mdpi.comresearchgate.net There is growing interest in harnessing EVs as natural nanocarriers for the delivery of therapeutic agents. researchgate.netfrontiersin.org By engineering cells to produce EVs loaded with specific therapeutic proteins, it is possible to create targeted drug delivery systems. mdpi.comresearchgate.net
While direct studies integrating vMIP-II into engineered EVs are not prominent, the principle holds significant promise. The pro-angiogenic and immunomodulatory properties of vMIP-II make it an attractive candidate for such delivery systems. Research has demonstrated that vMIP-II is a pro-angiogenic factor in vivo, promoting the formation of new, functional blood vessels. nih.gov In one study, delivering the vMIP-II gene to endothelial cells using a lentiviral vector resulted in enhanced angiogenesis. nih.gov This proof-of-concept highlights the therapeutic potential of localized vMIP-II delivery.
Engineering EVs to carry vMIP-II could offer a non-viral, biological method for targeted delivery. For instance, engineered EVs could be used to deliver vMIP-II to ischemic tissues to promote revascularization or to sites of inflammation to modulate the immune response. nih.govnih.gov The general methodology involves genetically modifying producer cells to express a fusion protein, where a protein that is naturally sorted into EVs (like CD9) is linked to the therapeutic cargo, in this case, vMIP-II. mdpi.com This approach could improve the therapeutic application of vMIP-II by enhancing its delivery and localization to specific tissues.
Future Directions in Vmip Ii Research and Academic Implications
Unresolved Questions in vMIP-II Biology and Mechanism
Despite considerable research, several key questions regarding the biology and mechanism of action of vMIP-II remain unanswered. A primary area of investigation is the precise molecular basis for its promiscuous receptor interactions. While it is known that vMIP-II binds to receptors from all four chemokine subfamilies, the specific structural determinants that govern its agonist versus antagonist activity on different receptors are not fully elucidated. nih.govmdpi.com For instance, vMIP-II is a functional antagonist for CCR1, CCR2, CCR5, CCR8, CCR10, CXCR3, and CXCR4, as well as the XCR1 and CX3CR1 receptors, yet it acts as an agonist for CCR3. nih.gov Understanding the subtle conformational changes in both vMIP-II and the respective receptors upon binding is crucial to unraveling this dual functionality.
Another significant unknown is the full extent of vMIP-II's role in the context of HHV-8 infection and pathogenesis. While it is understood to help the virus evade the host immune system, the specific downstream effects of its modulation of the chemokine network in vivo are still being explored. nih.gov Further research is needed to understand how vMIP-II's ability to selectively block certain immune cell recruitment pathways contributes to the establishment and persistence of HHV-8 infection and associated diseases like Kaposi's sarcoma.
The mechanism by which vMIP-II influences cellular signaling pathways also warrants deeper investigation. Studies have shown that vMIP-II can inhibit the phosphorylation of key signaling molecules like PI3K and Akt. nih.gov However, the complete signaling cascade initiated by vMIP-II binding to its various receptors and how these pathways differ between agonistic and antagonistic interactions is an area ripe for further research.
Potential for vMIP-II as a Research Tool for Elucidating Chemokine-Receptor Network Complexity
The inherent promiscuity of vMIP-II makes it a powerful and unique tool for dissecting the complexity of the chemokine-receptor network. nih.gov The redundancy and pleiotropy within this network, where multiple chemokines can bind to the same receptor and a single chemokine can bind to multiple receptors, has historically posed a significant challenge to researchers. nih.gov vMIP-II, with its ability to broadly antagonize a wide array of chemokine receptors, offers a means to overcome this redundancy and probe the collective roles of multiple chemokine pathways in various physiological and pathological processes. nih.gov
Furthermore, comparing the effects of wild-type vMIP-II with engineered mutants that have altered receptor binding profiles could provide more granular insights into the specific roles of different receptor sub-groups. This could help to create a more detailed map of the chemokine-receptor interaction network and its functional consequences.
Exploration of Novel Receptor Inhibitor Design Based on vMIP-II Architecture
The unique structural architecture of vMIP-II provides a valuable template for the design of novel chemokine receptor inhibitors. nih.gov Its ability to bind with high affinity to multiple receptors suggests that its structure contains key motifs that are optimized for interacting with the chemokine receptor family. mdpi.com By studying the three-dimensional structure of vMIP-II in complex with its various receptors, researchers can identify the key amino acid residues and conformational features responsible for its broad-spectrum binding. mdpi.com
This knowledge can be leveraged in several ways for drug design. One approach is the development of peptide-based inhibitors derived from specific regions of vMIP-II. For instance, a peptide derived from the N-terminus of vMIP-II has been shown to be a potent and selective antagonist of the CXCR4 receptor. nih.govresearchgate.net Further structure-activity relationship studies on such peptides could lead to the development of more potent and specific therapeutic agents. nih.gov
Another avenue is the use of computational modeling and structure-based drug design to create small molecule mimics of the vMIP-II binding interface. nih.govbiorxiv.org By understanding how vMIP-II interacts with the binding pockets of different receptors, it may be possible to design non-peptidic molecules that replicate these interactions and act as broad-spectrum or selective chemokine receptor antagonists. The feasibility of synthesizing novel chemokine analogs based on the vMIP-II framework has already been demonstrated. nih.gov This approach holds promise for the development of new therapeutics for a wide range of inflammatory diseases, autoimmune disorders, and cancer. nih.govnih.gov
Table of vMIP-II Receptor Interactions
| Receptor | Interaction |
| CCR1 | Antagonist nih.gov |
| CCR2 | Antagonist nih.gov |
| CCR3 | Agonist nih.gov |
| CCR5 | Antagonist nih.gov |
| CCR8 | Antagonist nih.gov |
| CCR10 | Antagonist nih.gov |
| CXCR3 | Antagonist nih.gov |
| CXCR4 | Antagonist nih.gov |
| XCR1 | Antagonist nih.gov |
| CX3CR1 | Antagonist nih.gov |
Q & A
Q. What are the primary structural and functional characteristics of vMIP-II that enable its broad-spectrum chemokine receptor interactions?
vMIP-II, encoded by Kaposi’s sarcoma-associated herpesvirus, exhibits unique structural flexibility in its N-terminal domain (residues 1–21), which is critical for binding both CC and CXC chemokine receptors like CCR5 and CXCR4 . Its promiscuity arises from conserved motifs that mimic endogenous chemokines, allowing competitive inhibition of HIV-1 entry via CCR5/CXCR4 blockade . Methodologically, receptor binding assays (e.g., radiolabeled ligand competition) and molecular dynamics simulations are used to map interaction hotspots .
Q. How does vMIP-II modulate Th1/Th2 immune responses in vitro?
vMIP-II acts as a Th2 chemoattractant by agonizing CCR3 and CCR8, while antagonizing Th1-associated receptors (e.g., CCR1, CCR5). This shifts immune responses toward Th2 polarization, reducing cytotoxic T-cell infiltration in transplant models. Flow cytometry and transwell migration assays with Th1/Th2 cell lines (e.g., Jurkat, THP-1) are key for validating this bias .
Q. What experimental models are suitable for studying vMIP-II’s anti-inflammatory effects in acute rejection?
Rat kidney allograft models are widely used, with endpoints including histopathology (glomerular/tubulointerstitial injury scores) and intravital microscopy to quantify leukocyte-endothelial interactions and microvascular perfusion . Dose-dependent effects (e.g., 10 µg/kg vs. 100 µg/kg vMIP-II) can be tested alongside controls (e.g., Met-RANTES) to assess specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in vMIP-II’s receptor agonism vs. antagonism (e.g., CCR5)?
While vMIP-II antagonizes CCR5 in HIV entry assays, it may attract CCR5+ monocytes in vitro due to receptor-specific conformational changes. To address this, use receptor internalization assays (e.g., fluorescence-tagged CCR5) and compare outcomes across cell types (e.g., primary monocytes vs. THP-1 lines) . Context-dependent signaling (e.g., G protein vs. β-arrestin pathways) should also be analyzed via BRET/FRET biosensors .
Q. What strategies improve vMIP-II’s therapeutic efficacy in chronic inflammatory diseases like atherosclerosis?
Conjugating vMIP-II to nanoparticles (e.g., ⁶⁴Cu-labeled PMMA-PEG comb polymers) enhances biodistribution and enables PET/CT imaging of chemokine receptor upregulation in ApoE⁻/⁻ mouse plaques. Combine this with histological validation (e.g., macrophage density via CD68 staining) to correlate imaging signals with disease progression .
Q. How does vMIP-II compare to selective chemokine receptor inhibitors (e.g., BX471 for CCR1) in reducing transplant rejection?
While vMIP-II’s broad activity improves microcirculation and reduces acute rejection in rat kidney transplants, selective CCR1 inhibitors (e.g., BX471) show superior protection against chronic nephropathy. Use side-by-side dosing studies and RNA-seq to identify receptor-specific vs. network-level effects .
Q. What are the challenges in engineering vMIP-II-derived peptides for clinical use (e.g., anti-HIV agents)?
Peptides like NT21MP (vMIP-II residues 1–21) selectively block CXCR4 but require stabilization against proteolysis. Methods include fusion with GST tags for expression in E. coli or nanoparticle encapsulation. Functional validation involves HIV pseudotype entry assays and toxicity profiling in primary T cells .
Q. Can vMIP-II-based therapies be combined with existing immunosuppressants to reduce side effects?
In cardiac transplant models, vMIP-II synergizes with low-dose tacrolimus to prolong graft survival while minimizing nephrotoxicity. Experimental design should include pharmacokinetic studies to optimize dosing schedules and monitor off-target effects (e.g., Th2-driven fibrosis) .
Methodological Considerations
Q. How should researchers design dose-response studies for vMIP-II in vivo?
Use staggered dosing (e.g., 10, 50, 100 µg/kg) in rodent models, with endpoints aligned to clinical relevance (e.g., serum creatinine for kidney function, intravital microscopy for capillary perfusion). Include blocking antibodies (e.g., anti-CCR3) to isolate receptor-specific effects .
Q. What techniques validate vMIP-II’s receptor targeting in nanotechnology applications?
Competitive blocking studies with excess unlabeled vMIP-II in PET/CT imaging (e.g., ⁶⁴Cu-vMIP-II-comb nanoparticles) confirm specificity. Pair this with qPCR for receptor mRNA (e.g., CCR2, CXCR4) in excised tissues to correlate tracer uptake with molecular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
